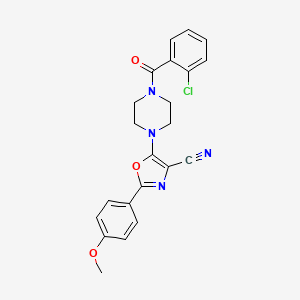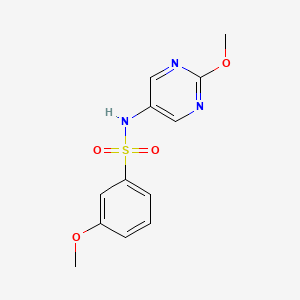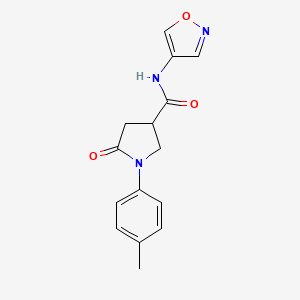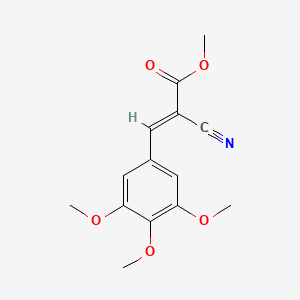
5-Chloro-2,3-difluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3-difluorophenylboronic acid is a chemical compound that is often used in laboratory settings . It is a derivative of phenylboronic acid, which has been substituted with chlorine and fluorine atoms . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2,3-difluorophenylboronic acid is C6H4BClF2O2 . This indicates that the compound consists of six carbon atoms, four hydrogen atoms, one boron atom, one chlorine atom, two fluorine atoms, and two oxygen atoms .Chemical Reactions Analysis
5-Chloro-2,3-difluorophenylboronic acid is often used as a reagent in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
5-Chloro-2,3-difluorophenylboronic acid is a liquid at room temperature . The compound has a molecular weight of 274.5 . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
- Role of Boronic Acid : Boronic acids serve as essential reagents in SM coupling. Their mild reaction conditions and functional group tolerance make them ideal partners for palladium-catalyzed cross-coupling reactions .
- Role in Life Sciences : This compound serves as a biochemical reagent for life science-related research. It can be employed in studies related to biological materials or organic compounds .
- Application : (5-Chloro-2,3-difluorophenyl)boronic acid contributes to the synthesis of honokiol analogs, which have potential as angiogenesis inhibitors .
Suzuki–Miyaura Coupling
Biological Research
Angiogenesis Inhibitors
Phosphorescent Sensors and OLEDs
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
(5-chloro-2,3-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWCUVBLTRKJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2,3-difluorophenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(isopropylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2669056.png)
![Ethyl 2-(2-{[(3-chloroanilino)carbonyl]anilino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2669057.png)


![2-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2669061.png)

![3-Bromo-4-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2669065.png)
![2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2669068.png)

![3-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2669070.png)
![ethyl 2-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2669071.png)
![N-[(4-fluorobenzyl)oxy]urea](/img/structure/B2669072.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2669077.png)
